4-tert-Butyl-2-(methanesulfinyl)phenol
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Overview
Description
4-tert-Butyl-2-(methanesulfinyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a methanesulfinyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butyl-2-(methanesulfinyl)phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst . Another method includes the reaction of phenol with tert-butyl chloride and excess alkali in alcohol . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and reaction conditions to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-(methanesulfinyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanesulfinyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenols
Scientific Research Applications
4-tert-Butyl-2-(methanesulfinyl)phenol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research has explored its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-(methanesulfinyl)phenol involves its interaction with various molecular targets and pathways. The methanesulfinyl group can undergo redox reactions, influencing the compound’s antioxidant properties. Additionally, the phenol ring can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the methanesulfinyl group.
2,4-Ditert-butylphenol: Contains two tert-butyl groups and is known for its antioxidant properties.
2,4,6-Tri-tert-butylphenol: Contains three tert-butyl groups and is used in polymer chemistry.
Uniqueness
4-tert-Butyl-2-(methanesulfinyl)phenol is unique due to the presence of both a tert-butyl group and a methanesulfinyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
79573-94-7 |
---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
4-tert-butyl-2-methylsulfinylphenol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,3)8-5-6-9(12)10(7-8)14(4)13/h5-7,12H,1-4H3 |
InChI Key |
SJZYHCSFBFRZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)S(=O)C |
Origin of Product |
United States |
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